

Spectroscopic and Synthetic Profile of 4-Ethoxy-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethoxy-3-nitrobenzoic acid**

Cat. No.: **B181614**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **4-Ethoxy-3-nitrobenzoic acid**, a valuable intermediate in organic synthesis and drug discovery. This document details available spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside a detailed experimental protocol for its preparation.

Physicochemical Properties

Property	Value
Chemical Formula	C ₉ H ₉ NO ₅
Molecular Weight	211.17 g/mol
Appearance	White crystalline solid
CAS Number	59719-77-6

Spectroscopic Data

While comprehensive, experimentally verified spectroscopic data for **4-Ethoxy-3-nitrobenzoic acid** is not widely published, the following tables summarize available and predicted data based on analysis of analogous compounds and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H and ^{13}C NMR data based on spectral analysis of similar compounds. Actual experimental values may vary.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) / ppm	Multiplicity	Integration	Assignment
~8.2 - 8.4	d	1H	Ar-H (adjacent to COOH)
~7.9 - 8.1	dd	1H	Ar-H (adjacent to NO ₂)
~7.2 - 7.4	d	1H	Ar-H (adjacent to OCH ₂ CH ₃)
~4.2 - 4.4	q	2H	-OCH ₂ CH ₃
~1.4 - 1.6	t	3H	-OCH ₂ CH ₃
~11.0 - 13.0	s (broad)	1H	-COOH

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) / ppm	Assignment
~165 - 167	-COOH
~155 - 157	C-O (aromatic)
~140 - 142	C-NO ₂ (aromatic)
~133 - 135	C-H (aromatic)
~125 - 127	C-COOH (aromatic)
~115 - 117	C-H (aromatic)
~65 - 67	-OCH ₂ CH ₃
~14 - 16	-OCH ₂ CH ₃

Mass Spectrometry (MS)

Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts of **4-Ethoxy-3-nitrobenzoic acid**.[\[1\]](#)

Table 3: Predicted Mass Spectrometry Data[\[1\]](#)

Adduct	m/z
[M+H] ⁺	212.05535
[M+Na] ⁺	234.03729
[M-H] ⁻	210.04079
[M+NH ₄] ⁺	229.08189
[M+K] ⁺	250.01123

Infrared (IR) Spectroscopy

Predicted characteristic IR absorption bands based on the functional groups present in **4-Ethoxy-3-nitrobenzoic acid**.

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (Carboxylic acid)
3100 - 3000	Medium	C-H stretch (Aromatic)
2980 - 2850	Medium	C-H stretch (Aliphatic)
1710 - 1680	Strong	C=O stretch (Carboxylic acid)
1600 - 1585	Medium to Strong	C=C stretch (Aromatic)
1530 - 1500	Strong	N-O asymmetric stretch (Nitro group)
1350 - 1330	Strong	N-O symmetric stretch (Nitro group)
1300 - 1200	Strong	C-O stretch (Ether and Carboxylic acid)
1200 - 1000	Medium	C-O-C stretch (Ether)

Experimental Protocols

Synthesis of 4-Ethoxy-3-nitrobenzoic Acid

A common method for the synthesis of **4-Ethoxy-3-nitrobenzoic acid** is through the nitration of 4-ethoxybenzoic acid.[\[2\]](#)

Materials:

- 4-Ethoxybenzoic acid
- 60% Nitric acid
- Water
- Ice

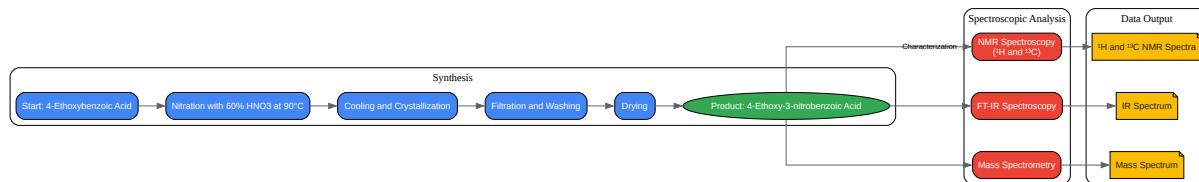
Procedure:[2]

- Suspend 10.9 g of 4-ethoxybenzoic acid in 140 g of 60% nitric acid.
- Heat the suspension to 90°C over 30 minutes until the solid is completely dissolved.
- Stir the solution at 90°C for an additional 30 minutes to ensure the completion of the nitration reaction.
- Gradually cool the reaction mixture to room temperature, which will cause the product to crystallize.
- Collect the white crystalline product by filtration.
- Wash the collected product thoroughly with water.
- Dry the purified **4-Ethoxy-3-nitrobenzoic acid**. This method has been reported to yield a product with 99.4% purity and a yield of 87.8%.[2]

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A greater number of scans is generally required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.


2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
- Instrumentation: A standard FT-IR spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by chromatography (e.g., LC-MS or GC-MS).
- Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically producing protonated $[\text{M}+\text{H}]^+$ or deprotonated $[\text{M}-\text{H}]^-$ ions.
- Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis and Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-ethoxy-3-nitrobenzoic acid (C9H9NO5) [pubchemlite.lcsb.uni.lu]
- 2. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Ethoxy-3-nitrobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181614#spectroscopic-data-of-4-ethoxy-3-nitrobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com